molecular formula C12H12ClNO3S B8366654 4-Chloro-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide

4-Chloro-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B8366654
M. Wt: 285.75 g/mol
InChI Key: QFYXLFYEARETHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C12H12ClNO3S and its molecular weight is 285.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.75 g/mol

IUPAC Name

4-chloro-1,1-dioxo-5-phenyl-2-propan-2-yl-1,2-thiazol-3-one

InChI

InChI=1S/C12H12ClNO3S/c1-8(2)14-12(15)10(13)11(18(14,16)17)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QFYXLFYEARETHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

DMF (25 mL) and oxalyl chloride (0.2 mL, 2.29 mmol) were added separately to a solution of 4-hydroxy-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide (0.5 g, 1.87 mmol) in DCM (25 mL) at 0° C. The reaction mixture was then heated at 50° C. for 4 h, water was added and the resulting mixture was extracted with EtOAc. The combined organic layers were washed with water, then brine and evaporated. The residue was purified by silica gel column chromatography using a 4:1 mixture of hexane and EtOAc as eluant to give the title compound (0.25 g, 46%) as a solid; 1H NMR (200 MHz, CDCl3): δ 8.10-7.94 (m, 2H), 7.61-7.50 (m, 3H), 4.50 (sep, 1H), 1.61 (s, 3H), 1.65 (s, 6H).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
4-hydroxy-2-isopropyl-5-phenylisothiazol-3(2H)-one 1,1-dioxide
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.